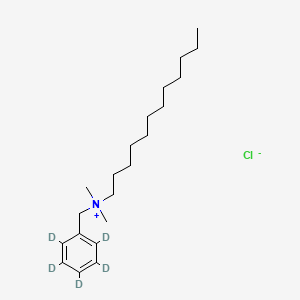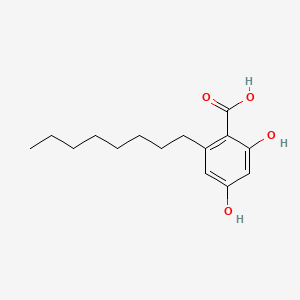
2,4-Dihydroxy-6-octylbenzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-6-octylbenzoic Acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.34 g/mol. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and an octyl group at the 6 position. This compound is often used as a building block and a useful synthesis intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dihydroxy-6-octylbenzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation using carbon dioxide under supercritical conditions . The reaction typically takes place in a high-pressure kettle, and the resulting product is purified by filtration and acidification .
Industrial Production Methods
Industrial production of this compound often employs the Kolbe-Schmitt reaction, where resorcinol is reacted with alkali metal bicarbonate or carbonate in a carbon dioxide atmosphere . This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-octylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-octylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-octylbenzoic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as p-hydroxybenzoate hydroxylase, which plays a role in microbial metabolism . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic Acid: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,4-Dihydroxy-6-methylbenzoic Acid: Contains a shorter alkyl chain, which may influence its solubility and reactivity.
Uniqueness
2,4-Dihydroxy-6-octylbenzoic Acid is unique due to its long octyl chain, which enhances its hydrophobicity and allows it to interact more effectively with lipid membranes and hydrophobic protein pockets. This property makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic targets.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2,4-dihydroxy-6-octylbenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19/h9-10,16-17H,2-8H2,1H3,(H,18,19) |
InChI Key |
YLBZLJOTMQEWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
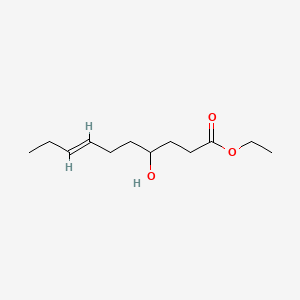
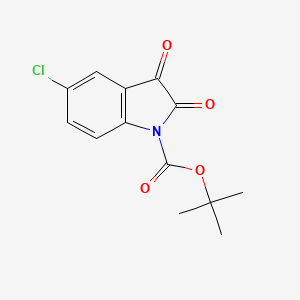
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
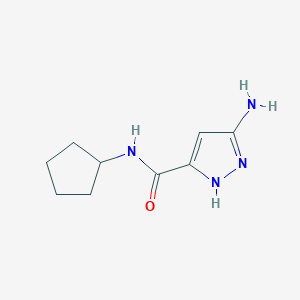
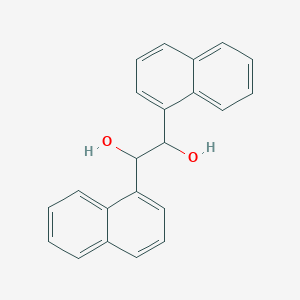
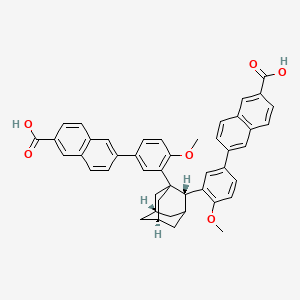
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
